molecular formula C20H34O6P2 B10799598 3,7-Dimethylocta-2,6-dienoxy-oxido-oxophosphanium

3,7-Dimethylocta-2,6-dienoxy-oxido-oxophosphanium

Cat. No.: B10799598
M. Wt: 432.4 g/mol
InChI Key: DAEPGHCKGABLRQ-UHFFFAOYSA-N
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Description

Digeranyl bisphosphonate is a potent inhibitor of geranylgeranyl diphosphate synthase, an enzyme involved in the mevalonate pathway. This pathway is crucial for the biosynthesis of isoprenoids, which are essential for various cellular functions. Digeranyl bisphosphonate has shown significant potential in inhibiting the proliferation of certain cancer cells, making it a promising compound for anticancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Digeranyl bisphosphonate can be synthesized through a multi-step process involving the reaction of geranyl bromide with a suitable phosphonate ester. The reaction typically requires the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the bisphosphonate ester. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of digeranyl bisphosphonate involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity digeranyl bisphosphonate .

Chemical Reactions Analysis

Types of Reactions

Digeranyl bisphosphonate primarily undergoes reactions related to its role as an inhibitor of geranylgeranyl diphosphate synthase. These reactions include:

Common Reagents and Conditions

Major Products

The major products formed from the reactions of digeranyl bisphosphonate include geranylgeranyl diphosphate and its derivatives. These products play a crucial role in various cellular processes, including protein prenylation and signal transduction .

Mechanism of Action

Digeranyl bisphosphonate exerts its effects by inhibiting geranylgeranyl diphosphate synthase, an enzyme involved in the mevalonate pathway. This inhibition prevents the synthesis of geranylgeranyl diphosphate, a crucial intermediate in the biosynthesis of isoprenoids. The depletion of geranylgeranyl diphosphate disrupts protein geranylgeranylation, leading to the inhibition of cell proliferation and the induction of apoptosis in certain cancer cells .

Properties

Molecular Formula

C20H34O6P2

Molecular Weight

432.4 g/mol

IUPAC Name

3,7-dimethylocta-2,6-dienoxy-oxido-oxophosphanium

InChI

InChI=1S/2C10H17O3P/c2*1-9(2)5-4-6-10(3)7-8-13-14(11)12/h2*5,7H,4,6,8H2,1-3H3

InChI Key

DAEPGHCKGABLRQ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCO[P+](=O)[O-])C)C.CC(=CCCC(=CCO[P+](=O)[O-])C)C

Origin of Product

United States

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